REACTION_CXSMILES
|
C(OCC=C)(=O)[C:2]1[C:3](=[CH:10]C=CC=1)[C:4]([O:6][CH2:7][CH:8]=C)=[O:5].[OH:19]C1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1>>[C:4]([O:6][CH2:7][CH3:8])(=[O:5])[CH:3]=[CH2:2].[C:4]([O:6][CH3:7])(=[O:5])[C:3]([CH3:10])=[CH2:2].[C:4]([O:6][CH2:7][CH2:8][OH:19])(=[O:5])[CH:3]=[CH2:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OCC=C)=CC=CC1)(=O)OCC=C
|
Name
|
aromatic diacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Diamond
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OCC=C)(=O)[C:2]1[C:3](=[CH:10]C=CC=1)[C:4]([O:6][CH2:7][CH:8]=C)=[O:5].[OH:19]C1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1>>[C:4]([O:6][CH2:7][CH3:8])(=[O:5])[CH:3]=[CH2:2].[C:4]([O:6][CH3:7])(=[O:5])[C:3]([CH3:10])=[CH2:2].[C:4]([O:6][CH2:7][CH2:8][OH:19])(=[O:5])[CH:3]=[CH2:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OCC=C)=CC=CC1)(=O)OCC=C
|
Name
|
aromatic diacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Diamond
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OCC=C)(=O)[C:2]1[C:3](=[CH:10]C=CC=1)[C:4]([O:6][CH2:7][CH:8]=C)=[O:5].[OH:19]C1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1>>[C:4]([O:6][CH2:7][CH3:8])(=[O:5])[CH:3]=[CH2:2].[C:4]([O:6][CH3:7])(=[O:5])[C:3]([CH3:10])=[CH2:2].[C:4]([O:6][CH2:7][CH2:8][OH:19])(=[O:5])[CH:3]=[CH2:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OCC=C)=CC=CC1)(=O)OCC=C
|
Name
|
aromatic diacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Diamond
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OCC=C)(=O)[C:2]1[C:3](=[CH:10]C=CC=1)[C:4]([O:6][CH2:7][CH:8]=C)=[O:5].[OH:19]C1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1>>[C:4]([O:6][CH2:7][CH3:8])(=[O:5])[CH:3]=[CH2:2].[C:4]([O:6][CH3:7])(=[O:5])[C:3]([CH3:10])=[CH2:2].[C:4]([O:6][CH2:7][CH2:8][OH:19])(=[O:5])[CH:3]=[CH2:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OCC=C)=CC=CC1)(=O)OCC=C
|
Name
|
aromatic diacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Diamond
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |